molecular formula C12H13FN6O2 B2377830 6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320662-87-9

6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2377830
CAS No.: 2320662-87-9
M. Wt: 292.274
InChI Key: AZEYXNDDWGFQBN-UHFFFAOYSA-N
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Description

6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H13FN6O2 and its molecular weight is 292.274. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Activity

Research has identified derivatives of the pyrimidine-2,4(1H,3H)-dione class as possessing potent antagonist activity towards specific receptors, such as the 5-HT2 receptor, which is implicated in various neurological processes. A study by Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, finding that certain compounds exhibited significant 5-HT2 antagonist activity, suggesting potential applications in treating disorders related to this receptor Watanabe et al., 1992.

Synthesis and Pharmacological Properties

Another facet of research involves the synthesis of new derivatives and evaluation of their pharmacological properties. For instance, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines, which displayed a broad spectrum of pharmacological activities including antiemetic, tranquilizing, and analgesic effects. This highlights the versatility of these compounds in potential therapeutic applications Mattioda et al., 1975.

Novel Syntheses and Antimicrobial Activity

Research has also focused on novel syntheses of pyrimidine derivatives and evaluating their antimicrobial activities. Alwan et al. (2014) synthesized new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids, demonstrating variable antibacterial activities. These findings suggest the potential of these compounds as antibacterial agents Alwan et al., 2014.

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN6O2/c13-8-6-14-11(15-7-8)19-3-1-18(2-4-19)9-5-10(20)17-12(21)16-9/h5-7H,1-4H2,(H2,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEYXNDDWGFQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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